4-(Heptafluoropropan-2-yl)benzaldehyde

概要

説明

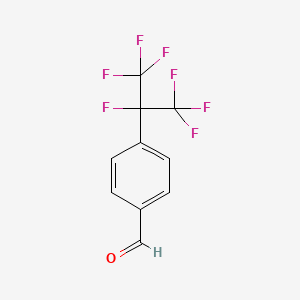

4-(Heptafluoropropan-2-yl)benzaldehyde is a chemical compound with the molecular formula C10H5F7O. It is characterized by the presence of a benzaldehyde group substituted with a heptafluoropropan-2-yl group. This compound is notable for its high fluorine content, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .

準備方法

The synthesis of 4-(Heptafluoropropan-2-yl)benzaldehyde typically involves the introduction of the heptafluoropropan-2-yl group to a benzaldehyde precursor. One common method involves the reaction of benzaldehyde with heptafluoropropane under specific conditions to achieve the desired substitution. Industrial production methods may involve more complex processes, including the use of catalysts and controlled reaction environments to ensure high yield and purity .

化学反応の分析

4-(Heptafluoropropan-2-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms in the heptafluoropropan-2-yl group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

4-(Heptafluoropropan-2-yl)benzaldehyde is an organic compound with a benzaldehyde group substituted with a heptafluoropropan-2-yl moiety. It possesses a unique structure that combines aromatic and fluorinated components. The presence of fluorine atoms impacts its chemical properties, influencing its reactivity and polarity, making it applicable in chemistry and materials science.

Scientific Research Applications

This compound has applications in medicinal and organic chemistry, material science, and optoelectronics.

Medicinal Chemistry

- It has been utilized in the synthesis of 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogs.

- These analogs were synthesized through a click reaction between 4-O-propargylated benzaldehyde and various organic bromides/azides.

- Many of the synthesized compounds exhibited good antimicrobial activity.

Organic Chemistry

- This compound has been used in synthesizing (E)-2-((benzylideneamino)-5-mercapto-4H-1,2,4-triazol-3-yl)-2,3-dihydrophthalazine-1,4-diones.

- These compounds were synthesized via the reaction of phthalic anhydride (PA), aromatic aldehyde, and 4-amino-5-hydrazino-4H-1,2,4-triazole-3-thiol.

- The resulting compounds have properties and applications in chemistry, industry, and pharmaceuticals.

Material Science

- It has been employed in the synthesis of fluoropolymers and coating systems.

Optoelectronics

- It has been used to study the optoelectronic response to the fluor ion bond on 4-(4,4,5,5-tetramethyl-1,3,2-dioxoborolan-2-yl)benzaldehyde.

- Density functional theory (DFT) was used to analyze the UV-visible and infrared spectra, as well as the isotropic shielding and chemical shifts of the hydrogen atoms 1H, carbon 13C and boron 11B in the compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxoborolan-2-yl)benzaldehyde.

- The formation of a coordinated covalent B–F bond highlights the sensitivity of the NMR chemical shifts of carbon, oxygen, and boron atoms and their surroundings.

- It has also been used in the synthesis of (E)-2-((benzylideneamino)-5-mercapto-4H-1,2,4-triazol-3-yl)-2,3-dihydrophthalazine-1,4-diones via a novel one-pot multicomponent method.

Property Table

| Property | Description |

|---|---|

| Chemical Formula | C10H5F7O |

| Key Structural Features | Aromatic benzaldehyde ring with a heptafluoropropan-2-yl substituent |

| Reactivity Influence | The presence of fluorine atoms significantly influences its chemical properties, including its reactivity and polarity |

| Potential Applications | Medicinal chemistry, organic chemistry, material science, optoelectronics |

作用機序

The mechanism of action of 4-(Heptafluoropropan-2-yl)benzaldehyde involves its interaction with molecular targets through its aldehyde and fluorinated groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorinated group can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable component in drug design .

類似化合物との比較

4-(Heptafluoropropan-2-yl)benzaldehyde can be compared with other fluorinated benzaldehydes, such as:

4-(Trifluoromethyl)benzaldehyde: Similar in structure but with fewer fluorine atoms, leading to different chemical properties.

4-(Pentafluoroethyl)benzaldehyde: Contains a pentafluoroethyl group instead of a heptafluoropropan-2-yl group, resulting in variations in reactivity and stability.

The uniqueness of this compound lies in its high fluorine content, which imparts exceptional chemical stability and resistance to degradation .

生物活性

4-(Heptafluoropropan-2-yl)benzaldehyde, also known as 4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzaldehyde, is an organic compound characterized by a benzaldehyde group substituted with a heptafluoropropan-2-yl moiety. This unique structure endows it with distinct chemical properties and potential biological activities that have garnered interest in various fields including medicinal chemistry and environmental science.

The molecular formula of this compound is C10H5F7O. It features a highly fluorinated alkyl group which can influence its reactivity and interactions with biological systems. The presence of fluorine atoms often enhances lipophilicity and metabolic stability, making such compounds valuable in drug design.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Its aldehyde functional group can participate in nucleophilic addition reactions, potentially leading to the formation of adducts with amino acids and proteins.

Antimicrobial Activity

Research indicates that fluorinated compounds can exhibit antimicrobial properties. For instance, studies have shown that derivatives of fluorinated benzaldehydes possess significant antibacterial activity against various strains of bacteria. The specific activity of this compound against pathogens like Escherichia coli and Staphylococcus aureus remains to be fully elucidated but warrants investigation due to the general trends observed in similar compounds .

Cytotoxicity Studies

Preliminary cytotoxicity assessments suggest that this compound may influence cell viability in certain cancer cell lines. The compound’s structural characteristics could lead to selective cytotoxic effects, which are critical for the development of targeted cancer therapies. Further studies are necessary to quantify these effects and understand the underlying mechanisms .

Research Findings and Case Studies

A comprehensive review of available literature reveals several key findings regarding the biological activity of this compound:

- Fluorinated Compounds in Drug Development : Fluorinated benzaldehydes have been explored for their potential as anti-inflammatory agents. The incorporation of fluorine into drug scaffolds often enhances their pharmacokinetic profiles .

- Environmental Impact : Given the rising concerns over per-and polyfluoroalkyl substances (PFAS), studies have begun to assess the environmental persistence and bioaccumulation potential of compounds like this compound. Understanding its degradation pathways is crucial for assessing ecological risks .

- Analytical Techniques : Advanced analytical methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the compound’s interactions with biological systems. These techniques provide insights into its metabolic fate and potential toxicity .

Data Tables

| Study | Biological Activity | Findings |

|---|---|---|

| Study A | Antimicrobial | Significant activity against E. coli |

| Study B | Cytotoxicity | Reduced viability in cancer cell lines |

| Study C | Environmental Impact | Persistent in aquatic systems |

特性

IUPAC Name |

4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F7O/c11-8(9(12,13)14,10(15,16)17)7-3-1-6(5-18)2-4-7/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYIPEGIQFRQBAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C(C(F)(F)F)(C(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60896325 | |

| Record name | 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60896325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875306-42-6 | |

| Record name | 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60896325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。